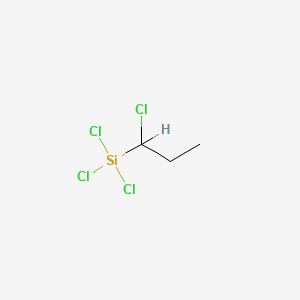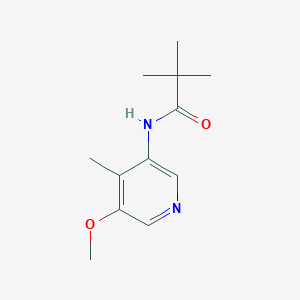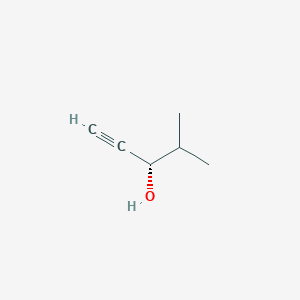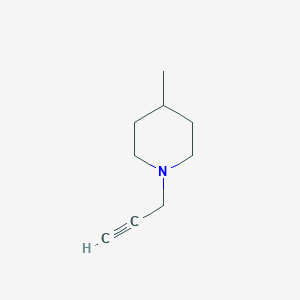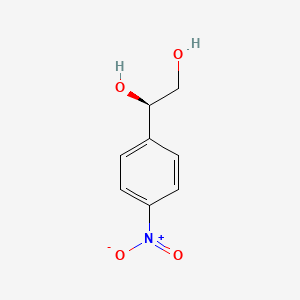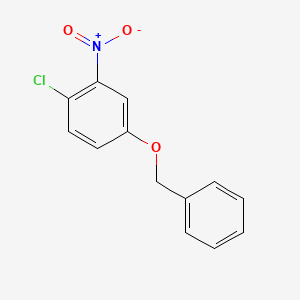
4-(Benzyloxy)-1-chloro-2-nitrobenzene
Übersicht
Beschreibung
“4-(Benzyloxy)-1-chloro-2-nitrobenzene” is a complex organic compound. It likely contains a benzene ring, given the presence of “benzyloxy” and “nitrobenzene” in its name .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzene ring with various functional groups attached .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific chemical structure. These could include properties such as color, density, hardness, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
4-(Benzyloxy)-1-chloro-2-nitrobenzene has been studied in the context of various chemical reactions and synthesis processes. For example, Shimao (1974) explored the reactions of nitrobenzenes with benzyl alcohols, which is relevant to the understanding of the chemical behavior of compounds like this compound (Shimao, 1974). Similarly, Montanari, Paradisi, and Scorrano (1999) investigated the biologically significant reaction of nitrosobenzenes with thiols, producing azoxybenzenes and anilines, which offers insights into the possible reactions and transformations of this compound under certain conditions (Montanari, Paradisi, & Scorrano, 1999).
Ultrasound Assisted Arylation
Ultrasound-assisted chemical synthesis has been studied using compounds similar to this compound. Selvaraj, Abimannan, and Rajendran (2014) demonstrated the preparation of 1-(benzyloxy)-4-nitrobenzene from 4-chloronitrobenzene using ultrasound irradiation, which may have implications for the synthesis and application of this compound (Selvaraj, Abimannan, & Rajendran, 2014).
Photoreactivity and Molecular Structure
The photoreactivity and molecular structure of nitro compounds, which are structurally similar to this compound, have been a subject of research. Padmanabhan, Venkatesan, Ramamurthy, Schmidt, and Döpp (1987) studied the structure-reactivity correlation of photochemical reactions in organic crystals of aromatic nitro compounds, providing insights into the behavior of this compound under light irradiation (Padmanabhan et al., 1987).
Environmental and Biological Interactions
The environmental and biological interactions of chlorinated nitrobenzenes, which include compounds similar to this compound, have been studied. Tahara, Hafsah, Ono, Asaishi, and Mizutani (1981) investigated the metabolism of chlorinated nitrobenzenes by a microorganism, which could have implications for the environmental fate and biological interactions of this compound (Tahara et al., 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-2-nitro-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-12-7-6-11(8-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBJIVDDLMDAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453136 | |
| Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79035-13-5 | |
| Record name | 5-benzyloxy-2-chloro-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


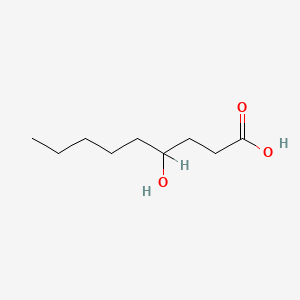
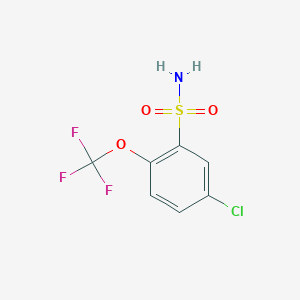



![Pentanedioic acid, 3-[[(phenylmethoxy)carbonyl]amino]-, dimethyl ester](/img/structure/B3057231.png)
